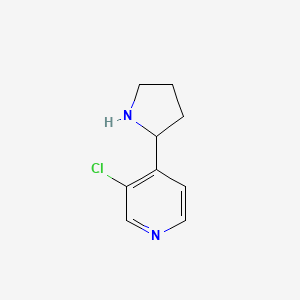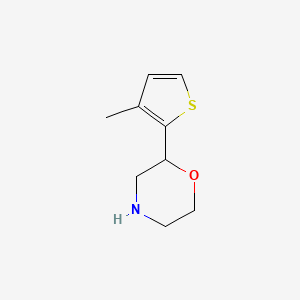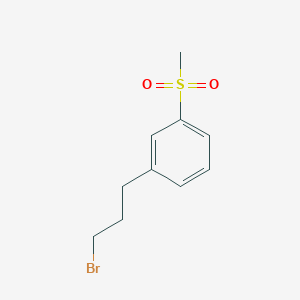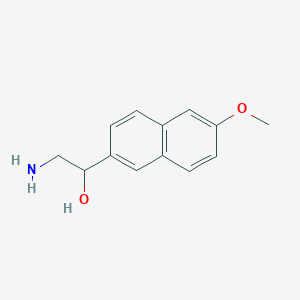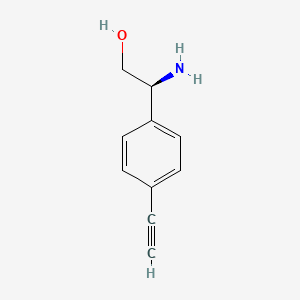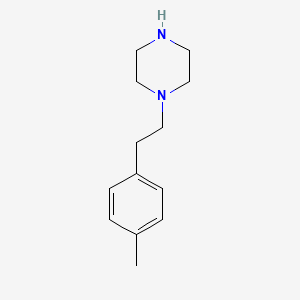![molecular formula C12H13Cl2FN2 B13602049 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride is a chemical compound that features a fluorophenyl group attached to a pyridine ring, with a methanamine group and two hydrochloride ions
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromopyridine.
Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Cyclization: The alcohol is then cyclized with 2-bromopyridine under basic conditions to form the pyridine ring.
Amination: The resulting compound is then aminated using a suitable amine source to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The dihydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets, including neurotransmitter receptors and enzymes.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Research: The compound is used as a reference standard in analytical chemistry and as a reagent in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride can be compared with similar compounds such as:
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: This compound has a similar structure but lacks the methanamine group, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound features an additional fluorine atom on the pyridine ring, which can influence its reactivity and applications.
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1H-Pyrrolo[3,2-B]Pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13Cl2FN2 |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14;;/h1-7H,8,14H2;2*1H |
InChI Key |
JKNVEZGXSNBSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C2=CC=C(C=C2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


